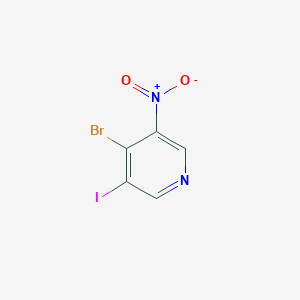
4-Bromo-3-iodo-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-iodo-5-nitropyridine is a chemical compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of bromine, iodine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to attach the bromine and iodine atoms at specific positions on the pyridine ring . The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
4-Bromo-3-iodo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-3-iodo-5-aminopyridine.
Coupling: Biaryl compounds with diverse functional groups.
科学的研究の応用
4-Bromo-3-iodo-5-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: In the production of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Bromo-3-iodo-5-nitropyridine depends on its application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets. The bromine and iodine atoms can also participate in halogen bonding, influencing molecular recognition and binding .
類似化合物との比較
Similar Compounds
4-Bromo-3-nitropyridine: Lacks the iodine atom, making it less versatile in certain reactions.
3-Iodo-5-nitropyridine: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-3-iodo-5-nitropyridine: Similar structure but with different substitution pattern, leading to distinct chemical properties.
Uniqueness
4-Bromo-3-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms along with a nitro group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
特性
CAS番号 |
1072141-17-3 |
|---|---|
分子式 |
C5H2BrIN2O2 |
分子量 |
328.89 g/mol |
IUPAC名 |
4-bromo-3-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChIキー |
JFHZWSWOPGHICH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
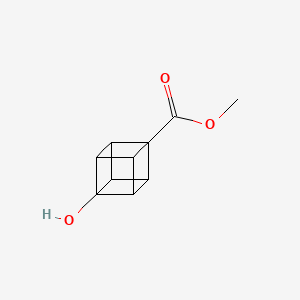
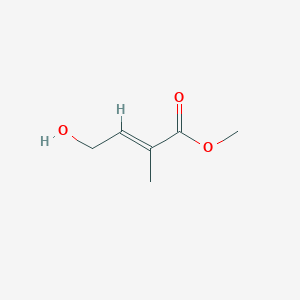
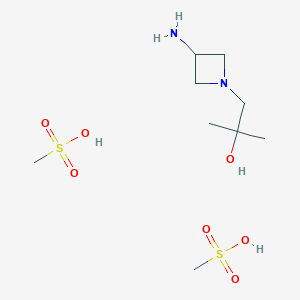
![1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol](/img/structure/B12278529.png)
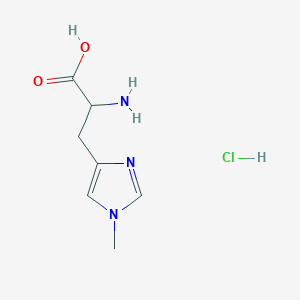
![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)

![(2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine](/img/structure/B12278545.png)
![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
